4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Description
Properties
CAS No. |
53460-81-4 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClNO4/c11-5-7-6-15-10(16-7)8-3-1-2-4-9(8)12(13)14/h1-4,7,10H,5-6H2 |
InChI Key |
LQLVIUVTQZTSAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C2=CC=CC=C2[N+](=O)[O-])CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 1,3-dioxolane ring via acetalization of an o-nitro-substituted aromatic ketone with ethylene glycol or other diols.
- Introduction of the chloromethyl group at the 4-position of the dioxolane ring, often through halogenation or substitution reactions.
Acetalization of o-Nitrophenyl Ketones
The key intermediate, 2-(o-nitrophenyl)-1,3-dioxolane, is synthesized by reacting o-nitroacetophenone (or related ketones) with ethylene glycol under acid catalysis. This acetalization forms the 1,3-dioxolane ring, stabilizing the ketone and allowing further functionalization.
- According to a one-step process described by Zheng et al., α-haloacetals of ketones can be prepared directly using N-halosuccinimides (NBS or NCS) and ethylene glycol in the presence of ketones, yielding halo-substituted dioxolanes with high efficiency (up to 98% yield).
- This method allows simultaneous formation of the dioxolane ring and halogenation at the α-position, which corresponds to the chloromethyl group in the target compound.
Halogenation to Introduce the Chloromethyl Group
- The chloromethyl functionality at the 4-position of the dioxolane ring is introduced by halogenation of the acetal intermediate.
- The use of N-chlorosuccinimide (NCS) in the presence of ethylene glycol and ketone substrates is an efficient method for direct chloromethylation during acetal formation.
- Alternatively, chloromethylation can be achieved by substitution reactions on hydroxymethyl intermediates or via chlorination of methyl groups attached to the dioxolane ring.
Synthesis of Nitroaryl Substituted Dioxolanes
- V.S. Talismanov et al. reported procedures for synthesizing nitro-substituted 1,3-dioxolanes, including 2-(4-nitrophenyl)-4-chloromethyl-1,3-dioxolane derivatives, by starting from substituted ketones and performing acetalization followed by chloromethylation.
- Their methods include reduction of nitro groups to amines and purification steps such as flash chromatography, indicating the robustness of the synthetic route.
- Although their work focuses on 4-nitrophenyl derivatives, the methodology is adaptable to o-nitrophenyl analogs by substituting the aromatic position.
Data Tables Summarizing Preparation Conditions and Yields
Analysis of Preparation Methods
- The one-step halogenation-acetalization method with N-halosuccinimides offers high yield and operational simplicity, reducing purification steps and reaction times.
- Two-step methods allow greater control over each reaction stage but may involve longer synthesis times and more complex purification.
- The palladium-catalyzed coupling route provides access to nitroaryl chlorides with excellent selectivity and yield, suitable for scale-up and industrial applications.
- Choice of method depends on the availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium on carbon as a catalyst
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group
Reduction: 4-(Aminomethyl)-2-(o-nitrophenyl)-1,3-dioxolane
Oxidation: 4-(Formyl)-2-(o-nitrophenyl)-1,3-dioxolane or 4-(Carboxyl)-2-(o-nitrophenyl)-1,3-dioxolane
Scientific Research Applications
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly as a building block for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the nitro group can participate in redox reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
Chlorinated Phenyl Derivatives
- Reactivity: The electron-withdrawing chlorine atoms may moderately activate the chloromethyl group, though less effectively than the nitro group .
2-(4-Chlorophenyl)-1,3-dioxolane (CAS 2403-54-5, C₉H₉ClO₂ , MW 184.62):
Nitro-Substituted Derivatives
- 2-(Chloromethyl)-2-[4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane :
Fluorinated Phenyl Derivatives
- 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9, C₁₂H₁₄ClFO₂, MW 244.69): The fluorine atom’s electronegativity subtly alters electronic effects compared to nitro or chlorine.
Substituent Effects on the Dioxolane Ring
Alkyl-Substituted Dioxolanes
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4362-40-7, C₆H₁₁ClO₂ , MW 150.60):
4-(Chloromethyl)-2-ethyl-1,3-dioxolane (CAS 116111-72-9, C₆H₁₁ClO₂ , MW 150.60):
Functionalized Dioxolanes
Key Data Table: Structural and Property Comparison
Biological Activity
4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a dioxolane ring and a chloromethyl group, suggests various biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this compound through synthesized data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.62 g/mol. The presence of the nitrophenyl group enhances its reactivity and biological activity due to electron-withdrawing effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloromethyl group may facilitate nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group, which is known to interact with enzymes and receptors in biological systems.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. The following sections summarize key findings from relevant studies.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess notable antimicrobial properties. For instance:
- In vitro studies demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Mechanism : The dioxolane ring may enhance membrane permeability, allowing for better penetration into bacterial cells.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : Compounds derived from this structure were tested against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values were reported below 100 µM for several derivatives, indicating significant cytotoxicity .
- Apoptosis Induction : Research indicated that treatment with these compounds resulted in increased apoptosis rates in cancer cells. Morphological changes consistent with apoptosis were observed, alongside flow cytometry analysis showing increased phosphatidylserine translocation .
Case Study 1: Anticancer Activity in HCT-116 Cells
A study focused on the effects of a derivative of this compound on HCT-116 cells revealed:
- IC50 Value : Approximately 36 µM.
- Mechanism : Induction of apoptotic pathways was confirmed through caspase activation assays and mitochondrial membrane potential analysis.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus:
- Results : The compound exhibited an MIC of 25 µg/mL.
- : The study concluded that the compound's structural features significantly contributed to its antibacterial activity.
Comparative Analysis
A comparative analysis table is provided below to highlight the unique features and biological activities of similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|---|
| This compound | Dioxolane | MIC: 10-50 µg/mL | IC50 < 100 µM | Chloromethyl and nitrophenyl groups enhance reactivity |
| 2-(4-Nitrophenyl)-1,3-dioxolane | Dioxolane | MIC: Varies | IC50 < 100 µM | Similar structural properties but lacks chloromethyl group |
| 2-(Chlorophenyl)-1,3-dioxolane | Dioxolane | MIC: Higher than above | IC50 > 100 µM | Different reactivity profile due to substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
